molecular formula C20H15ClO5 B2740064 prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869079-98-1

prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2740064
CAS No.: 869079-98-1
M. Wt: 370.79
InChI Key: NWQYAGRLWPWWEC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-chlorophenyl group at position 3 and an acetoxy group at position 7, esterified with an allyl (prop-2-en-1-yl) moiety.

The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the allyl ester contributes to metabolic stability and reactivity.

Properties

IUPAC Name

prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-16-8-5-14-10-17(20(23)26-18(14)11-16)13-3-6-15(21)7-4-13/h2-8,10-11H,1,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQYAGRLWPWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenyl acetic acid with salicylaldehyde to form the chromen-2-one core. This intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl group. The final step involves esterification with acetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the allyl acetate moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of 2-oxo-2H-chromen-7-yloxy acetates. Key structural variations among analogues include:

Simpler ester groups may reduce steric hindrance but increase metabolic susceptibility .

Aromatic Ring Substitutions :

  • 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid derivatives : Methoxy groups increase electron density, altering electronic properties and binding affinities .
  • 2-{[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 1999-09-0): Fluorine substituents enhance polarity and may improve pharmacokinetic profiles .

Physicochemical and Bioactivity Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate C20H15ClO5 370.78 Allyl ester, 4-Cl-phenyl High lipophilicity (predicted); potential CYP450 interactions
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate C13H12O5 248.23 Ethyl ester Lower metabolic stability; used as a crystallography reference (WIHDEY code)
2-{[3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid C18H13O6 325.29 Methoxy-phenyl, free acid Improved solubility; used in docking studies (-8.3 docking score)
tert-Butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate C22H22O6 382.41 tert-Butyl ester, 4-OMe-phenyl Enhanced steric protection; commercial availability (CAS 869080-66-0)

Computational and Pharmacological Insights

  • Molecular docking studies on analogues (e.g., prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate) suggest moderate binding affinities (docking score: -8.3) to protein targets, though specific data for the 4-chlorophenyl variant are lacking .
  • The 4-chlorophenyl group may confer resistance to oxidative metabolism, a hypothesis supported by studies on chlorinated aromatic systems in .

Biological Activity

Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known by its CAS number 869079-99-2, is a complex organic compound characterized by a chromen-2-one core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and anticoagulant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H17ClO5C_{21}H_{17}ClO_5. The chemical structure can be described as follows:

InChI InChI 1S C21H17ClO5 c1 3 10 25 19 23 12 26 16 8 9 17 13 2 20 21 24 27 18 17 11 16 14 4 6 15 22 7 5 14 h3 9 11H 1 10 12H2 2H3\text{InChI }\text{InChI 1S C21H17ClO5 c1 3 10 25 19 23 12 26 16 8 9 17 13 2 20 21 24 27 18 17 11 16 14 4 6 15 22 7 5 14 h3 9 11H 1 10 12H2 2H3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone structure allows it to engage in multiple biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)9.54Induces apoptosis through caspase activation
A549 (Lung Cancer)16.1Inhibits cell proliferation via cell cycle arrest

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated through various models. In animal studies, it was observed that:

  • Reduction in Edema : Administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models.
  • Cytokine Inhibition : It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase 3 activation .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects in a rat model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and pain scores compared to control groups .

Applications in Medicinal Chemistry

The unique properties of prop-2-en-1-yloxy compounds make them suitable for various applications in medicinal chemistry:

  • Drug Development : Its structural analogs are being explored for their potential as novel anticancer agents.
  • Biochemical Probes : The compound can be utilized as a probe to study enzyme interactions and cellular pathways.

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